molecular formula C10H9N3O2S B14310984 4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 111698-75-0

4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B14310984
CAS No.: 111698-75-0
M. Wt: 235.26 g/mol
InChI Key: HVJSZPUKMWYRHU-UHFFFAOYSA-N
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Description

4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the thiazole ring, such as sulfoxides, sulfones, and substituted thiazoles. These derivatives can have different biological activities and applications .

Scientific Research Applications

4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

111698-75-0

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

4-amino-2-oxo-3-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H9N3O2S/c11-8-7(9(12)14)16-10(15)13(8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,14)

InChI Key

HVJSZPUKMWYRHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=O)C(=O)N)N

Origin of Product

United States

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